(5E)-3-(prop-2-yn-1-yl)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Overview
Description
(5E)-3-(prop-2-yn-1-yl)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(prop-2-yn-1-yl)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the following steps:
Formation of Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a base.
Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the thiazolidine-2,4-dione core with a propargyl halide.
Formation of the Benzylidene Group: The final step involves the condensation of the intermediate with 2,3,4-trimethoxybenzaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group.
Reduction: Reduction reactions can target the benzylidene group, converting it to a more saturated form.
Substitution: The thiazolidine-2,4-dione core can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a saturated thiazolidine derivative.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-(prop-2-yn-1-yl)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, thiazolidinedione derivatives are known for their potential as anti-inflammatory and anti-cancer agents. This compound may be studied for similar activities.
Medicine
In medicine, compounds of this class have been investigated for their potential as antidiabetic agents due to their ability to modulate insulin sensitivity.
Industry
Industrially, such compounds can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5E)-3-(prop-2-yn-1-yl)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to receptors or enzymes involved in metabolic pathways, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A well-known thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Another thiazolidinedione with similar applications in diabetes treatment.
Uniqueness
What sets (5E)-3-(prop-2-yn-1-yl)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione apart is its unique structural features, such as the prop-2-yn-1-yl and trimethoxybenzylidene groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
(5E)-3-prop-2-ynyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-5-8-17-15(18)12(23-16(17)19)9-10-6-7-11(20-2)14(22-4)13(10)21-3/h1,6-7,9H,8H2,2-4H3/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYXWSMKAWQLEN-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC#C)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC#C)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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